molecular formula C22H20N2O5S B2993021 2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922063-00-1

2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2993021
CAS No.: 922063-00-1
M. Wt: 424.47
InChI Key: GJXIUKIOVIHIQG-UHFFFAOYSA-N
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Description

2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N2O5S and its molecular weight is 424.47. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

One significant application of benzenesulfonamide derivatives involves their use in photodynamic therapy for cancer treatment. A study synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibited excellent properties as a photosensitizer, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy, indicating its potential in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Contaminant Analysis

Benzenesulfonamides, due to their widespread use in industrial and household applications, have emerged as ubiquitous contaminants. Research aimed at developing a novel procedure for the simultaneous determination of benzotriazole, benzothiazole, and benzenesulfonamide compounds in soil showcases the environmental relevance of these compounds. The study highlights a method involving low-pressurized microwave-assisted extraction and high-performance liquid chromatography, facilitating the efficient detection and analysis of these contaminants in soil samples (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).

Antimicrobial and Antifungal Activities

Another area of research focuses on the synthesis of benzenesulfonamide derivatives for antimicrobial and antifungal applications. For instance, chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-benzenesulfonamides were synthesized and screened for their anti-HIV and antifungal activities, highlighting the versatility of benzenesulfonamide compounds in pharmacological contexts (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

COX-2 Inhibition for Anti-inflammatory Purposes

Research into the pharmacological applications of benzenesulfonamide derivatives has led to the development of selective cyclooxygenase-2 (COX-2) inhibitors. A study identified 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as potent and selective COX-2 inhibitors, with one compound, JTE-522, showing promising results in phase II clinical trials for treating conditions like rheumatoid arthritis and acute pain (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Anticancer Activity

The synthesis and evaluation of benzenesulfonamide derivatives for anticancer activity represent another significant research direction. A study on microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules assessed these compounds for anticancer activity against various human cancer cell lines, demonstrating the potential of these derivatives in cancer treatment strategies (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).

Properties

IUPAC Name

2-ethoxy-5-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-3-28-20-10-8-14(2)12-21(20)30(26,27)24-15-9-11-18-16(13-15)22(25)23-17-6-4-5-7-19(17)29-18/h4-13,24H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXIUKIOVIHIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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